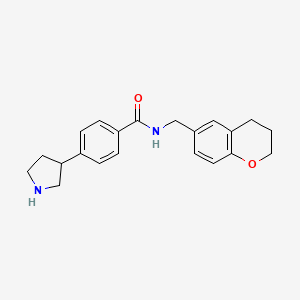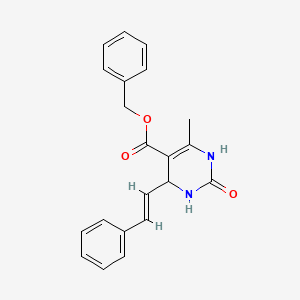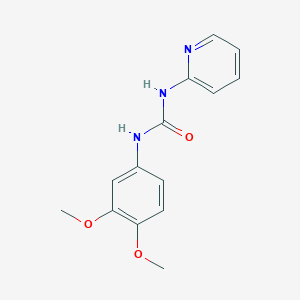
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as IQM-316, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid involves the inhibition of the protein complex known as NF-κB, which plays a critical role in the regulation of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound prevents the activation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects by reducing the production of cytokines, which are proteins involved in the immune response. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid is its relatively low toxicity compared to other anti-cancer drugs. However, its efficacy may be limited by the development of drug resistance, which is a common problem in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
Future research on 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid could focus on developing more efficient synthesis methods, optimizing dosage and treatment regimens, and exploring its potential applications in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict patient response to treatment.
Métodos De Síntesis
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid can be synthesized through a multistep process involving the reaction of 5-bromo-3-isoquinolinecarboxylic acid with morpholine and subsequent sulfonation with sulfur trioxide. The resulting compound is then subjected to a series of reactions involving the addition of various reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid, to produce the final product.
Aplicaciones Científicas De Investigación
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by disrupting the cell cycle.
Propiedades
IUPAC Name |
3-isoquinolin-5-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-20(24)16-10-15(18-3-1-2-14-13-21-5-4-19(14)18)11-17(12-16)28(25,26)22-6-8-27-9-7-22/h1-5,10-13H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCLDPZZIBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)
![N-(3-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5413804.png)
![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)

![2,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5413823.png)

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5413838.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)
![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)